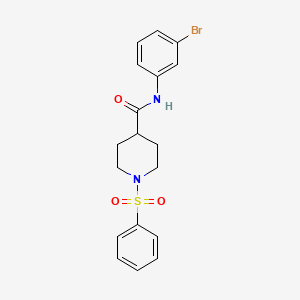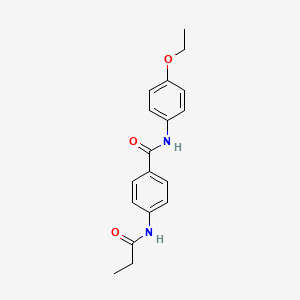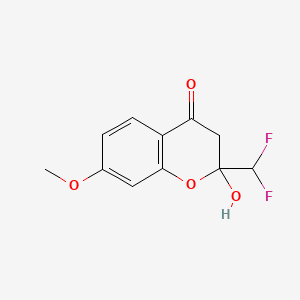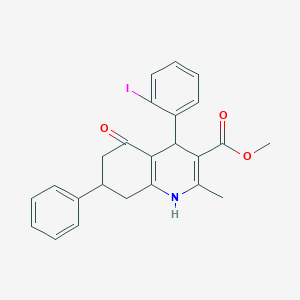![molecular formula C15H21BrN2O3 B4907952 1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B4907952.png)
1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to a piperidine ring through a carboxamide linkage. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the bromine atom can result in various substituted derivatives.
Applications De Recherche Scientifique
1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies to investigate its biological activity and potential therapeutic effects.
Medicine: Research on this compound may explore its potential as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
- 1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperidine-4-carboxamide
- 1-[(5-Chloro-2,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide
- 1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperazine
Uniqueness: 1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of a piperidine ring. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
IUPAC Name |
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3/c1-20-13-8-14(21-2)12(16)7-11(13)9-18-5-3-10(4-6-18)15(17)19/h7-8,10H,3-6,9H2,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJGSZDJKCONDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCC(CC2)C(=O)N)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3-dimethyl-5-[2-(4-pyridinyl)ethyl]-5-(2-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4907869.png)


![2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B4907885.png)

![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-methylnicotinamide](/img/structure/B4907894.png)

![N-methyl-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4907905.png)
![benzyl 2-{4-[(benzylamino)carbonyl]phenoxy}propanoate](/img/structure/B4907926.png)
![1-[4-Acetyl-1-(9-ethylcarbazol-3-yl)-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B4907928.png)
![5-nitro-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine](/img/structure/B4907936.png)
![2-[2-ethoxy-4-(2-nitrovinyl)phenoxy]-N-(2-methylphenyl)acetamide](/img/structure/B4907943.png)
![5-[2-(1H-indol-3-yl)ethyl]-3-pyrimidin-2-yl-1,2,4-oxadiazole](/img/structure/B4907945.png)

